![molecular formula C26H18N2O B13129982 3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 4-biphenylcarboxylic acid hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The biphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the biphenyl rings.
Wissenschaftliche Forschungsanwendungen
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism by which 3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The biphenyl groups can enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3′-Di(carbazol-9-yl)-5-cyano-1,1′-biphenyl: This compound has a similar biphenyl structure but with different substituents, leading to distinct properties and applications.
1,1′-Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.
Uniqueness
3,5-Di([1,1’-biphenyl]-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring and biphenyl groups, which confer specific chemical and physical properties. These features make it suitable for specialized applications in materials science, pharmaceuticals, and other fields.
Eigenschaften
Molekularformel |
C26H18N2O |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3,5-bis(4-phenylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H18N2O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-27-26(29-28-25)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
InChI-Schlüssel |
XUYWWMOKESDFGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


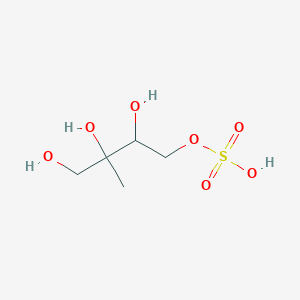
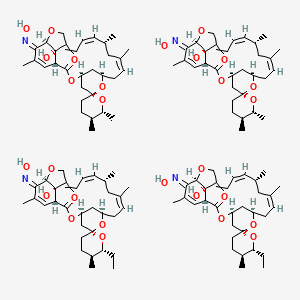
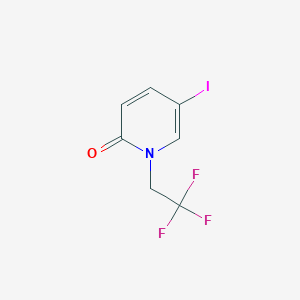



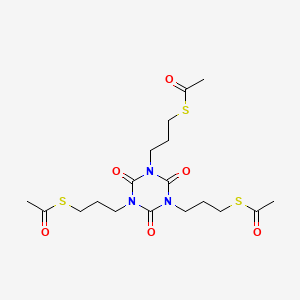

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
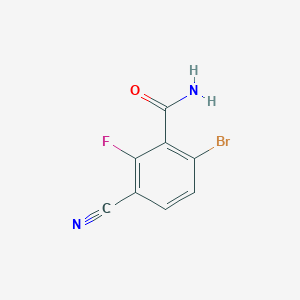
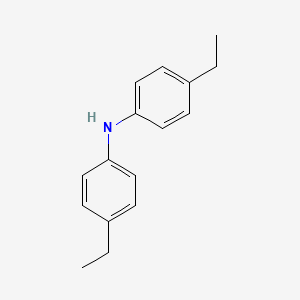
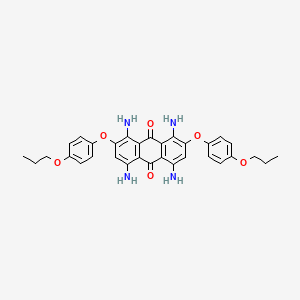

![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
